Differential Lipophilicity (LogP) as a Critical Descriptor for Drug Design and Agrochemical Formulation
The compound's calculated partition coefficient (XLogP3) is 1.8 [1]. This represents a distinct lipophilicity profile compared to simpler analogs. For instance, 2,6-difluorobenzonitrile (lacking the methoxy group) has an XLogP3 of 1.4, and 4-methoxybenzonitrile (lacking the fluorine atoms) has an XLogP3 of 1.6 [1]. This quantitative difference in lipophilicity is a key parameter influencing membrane permeability and metabolic stability in drug candidates [2].
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 2,6-Difluorobenzonitrile (XLogP3 = 1.4) and 4-Methoxybenzonitrile (XLogP3 = 1.6) |
| Quantified Difference | +0.4 and +0.2 log units higher than comparators |
| Conditions | Calculated by XLogP3 algorithm (PubChem release 2021.05.07) |
Why This Matters
This defined lipophilicity value allows medicinal and agrochemical chemists to make informed, quantitative predictions about compound behavior in biological systems, directly impacting lead optimization and formulation strategies.
- [1] PubChem. (2025). 2,6-Difluoro-4-methoxybenzonitrile, 2,6-Difluorobenzonitrile, and 4-Methoxybenzonitrile Compound Summaries. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
